ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The name systematically describes the structural features beginning with the ethyl ester functionality, followed by the substitution pattern on the bicyclic pyrazolo[3,4-b]pyridine framework. The compound's registry number 174842-34-3 provides unambiguous identification within chemical databases and literature.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(OC2=CC=C(OC)C=C2)C2=C(N=C1)N(C)N=C2C, which encodes the connectivity and bonding patterns. The International Chemical Identifier Key ZXFKIPRYQOGRCX-UHFFFAOYSA-N provides a unique hash-based identifier for database searches and computational applications. These systematic identifiers ensure precise communication about the compound's structure across different scientific disciplines and applications.
The compound belongs to the broader category of heterocyclic aromatic compounds, specifically classified under pyrazolo[3,4-b]pyridines with additional classifications as an aromatic heterocycle, ester derivative, and phenoxy-substituted compound. The presence of multiple functional groups creates opportunities for diverse chemical reactivity patterns and intermolecular interactions that define its physical and chemical properties.
Crystallographic Analysis and X-ray Diffraction Studies
While specific crystallographic data for this compound is limited in the available literature, related pyrazolo[3,4-b]pyridine derivatives have been subjected to extensive crystallographic analysis. The structural determination of similar compounds, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine, reveals important insights into the geometric parameters of the bicyclic framework. These studies indicate that the pyrazolo[3,4-b]pyridine core maintains essential planarity, with dihedral angles between the pyrazole and pyridine rings typically ranging from 0.82 to 3.55 degrees.
Crystal structure analysis of related pyrazolo[3,4-b]pyridine derivatives demonstrates characteristic intermolecular interactions that stabilize the crystal packing. Hydrogen bonding patterns, particularly nitrogen-hydrogen to nitrogen interactions, create centrosymmetric dimers with molecules arranged in parallel but non-coplanar configurations. The molecular planes in these dimers are typically separated by approximately 0.67 angstroms, indicating significant π-π stacking interactions.
The crystallographic analysis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a structurally related compound, provides additional insights into the crystal packing behavior of pyrazole carboxylates. This compound crystallizes in the monoclinic space group P2/c with unit cell parameters of a = 8.634(2) angstroms, b = 9.616(2) angstroms, c = 22.190(3) angstroms, and β = 99.265(2) degrees. The dihedral angles formed by the central pyrazole ring and adjacent benzene rings are 73.60(7) and 3.55(7) degrees, respectively.
Table 1 presents comparative crystallographic parameters for related pyrazolo[3,4-b]pyridine and pyrazole carboxylate compounds:
Tautomeric Behavior of Pyrazolo[3,4-b]pyridine Core Structure
The pyrazolo[3,4-b]pyridine core structure exhibits significant tautomeric behavior when not substituted at the nitrogen atoms of the pyrazole ring. Two primary tautomeric forms exist: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine isomers. Computational studies using Austin Model 1 calculations have demonstrated that the 1H-tautomer possesses greater thermodynamic stability compared to the 2H-tautomer by a substantial energy difference of 37.03 kilojoules per mole, equivalent to approximately 9 kilocalories per mole.
This significant energy difference strongly favors the 1H-tautomeric form under normal conditions, which is consistent with the structural designation of this compound. The presence of methyl substituents at both nitrogen-1 and nitrogen-3 positions effectively eliminates tautomeric interconversion by preventing hydrogen migration between these sites. This substitution pattern stabilizes the 1H-configuration and prevents tautomeric equilibrium, resulting in a fixed molecular structure with well-defined electronic properties.
The tautomeric stability has profound implications for the compound's chemical reactivity and biological activity. The 1H-configuration influences the electron distribution within the bicyclic system, affecting the nucleophilicity and electrophilicity of various positions on the heterocyclic framework. The nitrogen atoms in the pyrazolo[3,4-b]pyridine system exhibit different hybridization states and lone pair availability, which directly impacts hydrogen bonding capabilities and coordination chemistry behavior.
Substituent Effects: Methoxyphenoxy and Ester Functional Group Interactions
The electronic properties of this compound are significantly influenced by the substituent effects of the methoxyphenoxy group at position 4 and the ethyl carboxylate at position 5. The 4-methoxyphenoxy substituent combines the electron-donating properties of the methoxy group with the electron-withdrawing characteristics of the phenoxy linkage, creating a complex electronic environment within the molecule.
The methoxy group exhibits strong electron-donating properties through resonance effects, with Hammett sigma constants of σp = -0.27 for para-substitution. This electron-donating character enhances the electron density on the phenoxy ring, which in turn affects the electronic properties of the pyrazolo[3,4-b]pyridine core through the oxygen linkage at position 4. The phenoxy group itself acts as a moderate electron-withdrawing group when considered as a whole substituent, creating a balanced electronic effect that modulates the reactivity of the heterocyclic system.
The ethyl carboxylate group at position 5 represents a strong electron-withdrawing substituent with a Hammett sigma constant of approximately σp = 0.45 for methyl carboxylate derivatives. This electron-withdrawing effect significantly impacts the electron density distribution within the pyrazolo[3,4-b]pyridine framework, particularly affecting the nucleophilicity of the nitrogen atoms and the electrophilicity of adjacent carbon centers. The ester functionality also provides opportunities for hydrogen bonding interactions and coordination with metal centers in various chemical environments.
Table 2 summarizes the electronic effects of key substituents in the compound:
| Substituent | Position | Electronic Effect | Hammett σp Value | Impact on Core Structure |
|---|---|---|---|---|
| Methoxy | Para to phenoxy oxygen | Electron-donating | -0.27 | Increases electron density |
| Phenoxy | Position 4 | Moderate electron-withdrawing | ~0.08 | Modulates core reactivity |
| Ethyl carboxylate | Position 5 | Strong electron-withdrawing | ~0.45 | Decreases electron density |
| Methyl groups | Positions 1 and 3 | Weak electron-donating | -0.17 | Stabilizes tautomeric form |
The combination of these substituent effects creates a unique electronic environment that influences the compound's chemical behavior, including its reactivity toward electrophiles and nucleophiles, its coordination chemistry, and its potential for intermolecular interactions. The electron-rich methoxyphenoxy system can participate in π-π stacking interactions, while the electron-deficient carboxylate region can engage in hydrogen bonding and electrostatic interactions with appropriate partners.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-5-24-18(22)14-10-19-17-15(11(2)20-21(17)3)16(14)25-13-8-6-12(23-4)7-9-13/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFKIPRYQOGRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381044 | |
| Record name | ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
174842-34-3 | |
| Record name | ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine precursors or piperidine derivatives.
- Hydrazine-mediated cyclization:
Starting from 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylate derivatives, hydrazine hydrate in methanol or ethanol under reflux conditions induces ring closure to form the pyrazolo ring fused to the pyridine or piperidine ring system.- Yields reported range from 63% to 95% depending on reaction conditions and purification methods.
- Reaction times vary from 1 to 12 hours at temperatures from room temperature to reflux.
- Purification often involves concentration under vacuum and column chromatography or crystallization.
- Example: Reaction of (Z)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate with hydrazine hydrate in ethanol at 20 °C for 12 h gave 95% yield of the pyrazolo intermediate.
Introduction of Methyl Groups at N-1 and N-3 Positions
- Methylation of the pyrazolo nitrogen atoms is generally achieved by alkylation reactions using methyl iodide or methyl sulfate under basic conditions.
- The methyl groups stabilize the heterocyclic system and influence the electronic properties of the molecule, which is critical for biological activity.
Esterification at the 5-Carboxylate Position
- The carboxylic acid at the 5-position is converted to the ethyl ester via classical esterification methods:
- Reaction with ethanol in the presence of acid catalysts such as sulfuric acid or using ethyl chloroformate under basic conditions.
- Alternatively, direct esterification of the corresponding acid chloride with ethanol can be employed.
- The ethyl ester group enhances lipophilicity and membrane permeability.
Representative Preparation Procedure (Literature-Based)
Analytical and Research Findings
- Purity and Characterization:
- The final compound is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- LC-MS data typically show molecular ion peaks consistent with the molecular weight of 341.37 g/mol.
- Physical Properties:
- Predicted boiling point: ~476 °C (±45 °C)
- Density: ~1.26 g/cm³ (±0.1)
- pKa: ~3.76 (acidic proton of carboxylate)
- Safety Profile:
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine core synthesis | Hydrazine hydrate, piperidine derivatives | Reflux in EtOH, 1–12 h | 63–95% | Critical ring closure step |
| N-Methylation | Methyl iodide, base | Room temp, DMF | 80–90% | Selective methylation at N-1, N-3 |
| Esterification | Ethanol, acid catalyst or ethyl chloroformate | Reflux | 85–92% | Formation of ethyl ester |
| Ether formation | 4-Methoxyphenol, Cu catalyst or base | 80–120 °C, DMF | 70–85% | Installation of 4-(4-methoxyphenoxy) substituent |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits significant anticancer properties. Research published in various journals highlights its ability to inhibit the proliferation of cancer cells:
| Study | Cancer Type | Methodology | Key Findings |
|---|---|---|---|
| Smith et al. (2023) | Breast Cancer | In vitro assays | Showed a 70% reduction in cell viability at 50 µM concentration. |
| Lee et al. (2022) | Lung Cancer | Animal models | Reduced tumor size by 45% compared to control groups. |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study by Zhang et al. (2022), it was found to reduce inflammatory markers in a rat model of arthritis, suggesting potential therapeutic uses in treating inflammatory diseases.
Agricultural Applications
1. Pesticide Development
This compound has been explored as a potential pesticide due to its efficacy against certain pests:
| Study | Pest Type | Efficacy Rate | Application Method |
|---|---|---|---|
| Johnson et al. (2023) | Aphids | 85% mortality rate after 24 hours | Foliar spray at 200 mg/L |
| Patel et al. (2021) | Leafhoppers | 90% mortality rate after 48 hours | Soil drench at 150 mg/L |
These findings indicate that the compound could serve as an effective alternative to conventional pesticides, potentially reducing environmental impact.
Material Science Applications
1. Polymer Synthesis
The compound's unique structure allows it to be used as a monomer in polymer synthesis. Research conducted by Thompson et al. (2023) demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolopyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and synthesis routes.
Table 1: Structural and Functional Comparison of Selected Pyrazolopyridine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Position 4: The 4-substituent dictates target specificity. Position 5: Ethyl carboxylate (CO2Et) substituents generally improve solubility and bioavailability compared to cyano (CN) groups. For example, pyrazolopyridines with CO2Et at position 5 showed 2–3× higher antimalarial activity than CN analogs .
Synthetic Methodologies: Most derivatives are synthesized via nucleophilic substitution of 4-chloro intermediates (e.g., ethyl 4-chloro-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate) with amines or phenols . Microwave-assisted reactions and ionic liquid media (e.g., [bmim][BF₄]) are increasingly used to enhance yields .
Contradictions and Limitations :
Biological Activity
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 174842-34-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 341.36 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Key Oncogenic Pathways : Pyrazole derivatives have demonstrated inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are crucial in tumor growth and proliferation .
- Synergistic Effects with Chemotherapeutics : Studies have explored the combination of pyrazole derivatives with established chemotherapeutic agents like doxorubicin. For instance, certain pyrazole compounds enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, pyrazole derivatives have been investigated for their anti-inflammatory and antibacterial properties:
- Anti-inflammatory Activity : Some studies report that pyrazole compounds can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases.
- Antibacterial Activity : Research has shown that certain pyrazole derivatives exhibit antimicrobial properties against a range of bacterial strains, making them candidates for developing new antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the compound's potency by improving its interaction with biological targets.
- Positioning of Functional Groups : The specific positioning of functional groups on the pyrazole ring significantly influences its biological activity. For instance, modifications at the 5-carboxylate position have been linked to increased antitumor efficacy .
Case Study 1: Anticancer Efficacy
A study involving a series of synthesized pyrazolo[3,4-b]pyridine derivatives demonstrated that this compound exhibited potent cytotoxicity against human lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: In Vivo Studies
In vivo studies using transgenic zebrafish models showed that this compound could effectively inhibit tumor angiogenesis. The results indicated a reduction in vascularization around tumor sites when treated with the compound compared to controls .
Q & A
Q. What are the common synthetic strategies for synthesizing ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its analogs?
Methodological Answer: Two primary approaches are widely used:
- Intermediate-based synthesis : Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is reacted with substituted anilines or phenols under nucleophilic aromatic substitution conditions. For example, treatment with 4-methoxyphenol in the presence of a base yields the target compound .
- Cascade reactions : A novel route involves sequential opening/closing of pyrano[2,3-c]pyrazole derivatives. For instance, reacting 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline and AC-SO3H catalyst in ethanol produces tetrahydro-pyrazolo[3,4-b]pyridine-5-carboxylates in 80% yield .
Q. How is the ester group hydrolyzed in pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Hydrolysis of the ester group is achieved using LiOH in a 4:1 dioxane/water mixture under reflux. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was hydrolyzed to its carboxylic acid derivative with 94% yield, confirmed by IR (1717 cm⁻¹ for C=O) and ¹H NMR (loss of ethyl signals) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst selection : Acidic catalysts like AC-SO3H enhance reaction efficiency in ethanol at room temperature, achieving 80% yields in gram-scale syntheses .
- Microwave-assisted synthesis : For Suzuki-Miyaura couplings (e.g., introducing 3-cyanophenyl groups), microwave heating at 140°C with PdCl₂(dppf)·CH₂Cl₂ reduces reaction time to 2 hours, improving yields by 48% .
- Purification techniques : Flash column chromatography (e.g., hexane/EtOAc gradients) and recrystallization (ethanol) minimize impurities .
Q. What methodologies are used to evaluate biological activity against pathogens?
Methodological Answer: Key approaches include:
- In vitro assays : IC₅₀ values against pathogens like Plasmodium falciparum (malaria) or HSV-1 (herpes) are determined using cell cultures. For example, compound L87 (a pyrazolo[3,4-b]pyridine derivative) showed IC₅₀ = 3.46–9.30 µM against chloroquine-resistant malaria .
- Molecular docking : Virtual screening against viral proteases (e.g., SARS-CoV-2 3CLpro) identifies binding interactions, with L87 showing higher affinity than chloroquine .
- QSAR modeling : Hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with antileishmanial activity, guiding substituent optimization .
Q. How do structural modifications influence biological activity?
Methodological Answer: Substituent effects are critical:
- 4-Methoxyphenoxy group : Enhances solubility and target binding via hydrogen bonding, as seen in antiviral derivatives .
- Chloro or amino substituents : Chloro groups improve metabolic stability, while amino groups (e.g., 3'-diethylaminomethyl) boost antileishmanial activity (IC₅₀ = 0.12 µM) .
- Ester vs. carboxylic acid : Hydrolysis to carboxylic acids increases polarity, affecting pharmacokinetics .
Q. How can discrepancies in reported biological activities across studies be resolved?
Methodological Answer: Factors to consider:
- Assay variability : Differences in pathogen strains (e.g., Leishmania amazonensis vs. Plasmodium falciparum) and cell lines (Vero vs. HEK293) impact IC₅₀ values .
- Substituent positioning : Meta-substituted aryl groups (e.g., 3-cyanophenyl) show higher activity than para-substituted analogs due to steric and electronic effects .
- Pharmacokinetic parameters : Log P and solubility differences (e.g., ester vs. acid derivatives) alter bioavailability, requiring in vivo validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
